molecular formula C8H8ClFO2S B6176842 (4-fluoro-3-methylphenyl)methanesulfonyl chloride CAS No. 1251274-90-4

(4-fluoro-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B6176842
CAS No.: 1251274-90-4
M. Wt: 222.66 g/mol
InChI Key: GHFDPRAAKDNRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a phenyl ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-3-methylphenyl)methanesulfonyl chloride typically involves the chlorosulfonation of 4-fluoro-3-methylphenol. The reaction conditions include the use of chlorosulfonic acid under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions may lead to the formation of the corresponding amine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor in the synthesis of various therapeutic agents and diagnostic tools.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: is similar to other sulfonyl chloride compounds, such as benzene sulfonyl chloride and toluene sulfonyl chloride . its unique fluorine and methyl substituents impart distinct chemical properties that differentiate it from these compounds. The presence of the fluorine atom, in particular, enhances its reactivity and stability.

Comparison with Similar Compounds

  • Benzene sulfonyl chloride

  • Toluene sulfonyl chloride

  • 4-fluorobenzenesulfonyl chloride

  • 3-methylbenzenesulfonyl chloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1251274-90-4

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

(4-fluoro-3-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-6-4-7(2-3-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3

InChI Key

GHFDPRAAKDNRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.